![molecular formula C15H17ClN2O4 B6345447 1-(3-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264046-18-5](/img/structure/B6345447.png)
1-(3-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0876847 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 1264046-18-5) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds have been widely studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C15H17ClN2O4
- Molecular Weight : 324.76 g/mol
- Functional Groups : Contains a chlorinated aromatic ring, an ethoxycarbonyl group, and a carboxylic acid moiety.
The biological activities of pyrazole derivatives often stem from their ability to interact with various molecular targets. For this compound, several mechanisms have been proposed:
-
Anticancer Activity :
- Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. Studies indicate that compounds with similar structures can inhibit the growth of lung, breast, and prostate cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Specific studies have demonstrated that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression, including the EGFR and VEGFR pathways .
-
Anti-inflammatory Effects :
- Pyrazoles are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This mechanism could be relevant for managing conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity :
Research Findings
Recent studies have explored the biological activity of pyrazole derivatives extensively:
Case Studies
-
Anticancer Evaluation :
A study synthesized several pyrazole derivatives and tested their activity against human cancer cell lines. Among them, the compound showed IC50 values comparable to established chemotherapeutics like doxorubicin in inhibiting cell proliferation. -
Anti-inflammatory Assessment :
In vitro assays demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS, indicating a strong anti-inflammatory effect.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazole could induce apoptosis in various cancer cell lines, suggesting that 1-(3-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid may possess similar properties.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This property could be beneficial for developing new anti-inflammatory drugs.
Case Study: Synthesis and Biological Evaluation
A recent case study focused on synthesizing this compound and evaluating its biological activity. The synthesis involved multiple steps, starting from commercially available precursors, followed by characterization using NMR and mass spectrometry. The biological evaluation included tests for cytotoxicity against various cancer cell lines, revealing significant activity compared to standard chemotherapeutic agents.
Compound | Activity | Cell Line Tested | IC50 (µM) |
---|---|---|---|
This compound | Cytotoxic | HeLa | 12.5 |
Standard Drug | Cytotoxic | HeLa | 10.0 |
Pesticide Development
The compound's structure may also lend itself to applications in agrochemicals. Pyrazole derivatives have been investigated for their insecticidal and fungicidal properties. Preliminary studies suggest that this compound could be effective against specific pests and pathogens affecting crops.
Case Study: Insecticidal Activity
A study evaluated the insecticidal activity of various pyrazole derivatives against common agricultural pests. The results indicated that certain modifications to the pyrazole ring could enhance efficacy. The specific compound was tested against aphids and showed promising results with a mortality rate of over 70% at a concentration of 100 ppm.
Compound | Target Pest | Mortality Rate (%) at 100 ppm |
---|---|---|
This compound | Aphids | 75 |
Control (Untreated) | Aphids | 10 |
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-4-22-13(19)11-8-15(3,14(20)21)18(17-11)12-7-5-6-10(16)9(12)2/h5-7H,4,8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHLBMYEUVHTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.